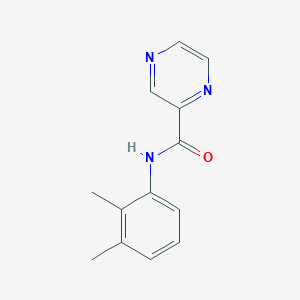
4-methyl-5-(2-quinolinyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-methyl-5-(2-quinolinyl)-4H-1,2,4-triazole-3-thiol" belongs to the 1,2,4-triazole family, a class of heterocyclic compounds that have attracted interest due to their pharmacological activities and potential applications in various fields. These compounds are characterized by a 1,2,4-triazole ring, a five-membered heterocycle containing three nitrogen atoms, which can be substituted with various functional groups to impart different chemical properties and biological activities.
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including those based on the quinoline structure, typically involves regioselective reactions that allow for the introduction of different substituents on the triazole ring. One common method involves the condensation of thiosemicarbazides with carboxylic acids or their derivatives to form the triazole ring, followed by further functionalization to introduce the quinolinyl group (Behalo et al., 2017).
科学的研究の応用
Antimicrobial Activity
A series of new analogues, including 4-methyl-5-(2-quinolinyl)-4H-1,2,4-triazole-3-thiol, have been synthesized and investigated for their antimicrobial properties. These compounds demonstrated moderate to potent antimicrobial activities, highlighting their potential as antibacterial and antifungal agents. The structure-activity relationship of these compounds has been established through spectral data, confirming their efficacy against various microbial strains. This research underscores the potential of this compound derivatives in developing new antimicrobial agents (Sharma, Hussain, & Amir, 2008; Behalo et al., 2013).
Antitumor and Antioxidant Activities
Further research into this compound derivatives has identified compounds with promising antitumor and antioxidant activities. A regioselective synthesis approach yielded several triazole derivatives that were evaluated for their biological activities, showcasing their potential in cancer treatment and prevention strategies. These findings contribute to the expanding knowledge base on triazole derivatives as versatile molecules for therapeutic applications (Behalo, Amine, & Fouda, 2017).
Corrosion Inhibition
In addition to its biomedical applications, this compound has been explored as a corrosion inhibitor. Studies demonstrate its effectiveness in protecting copper against corrosion in saline environments, highlighting its potential as a novel, efficient corrosion inhibitor. The mechanism of action is attributed to the formation of a protective layer on the metal surface, significantly reducing corrosion rates and offering a promising solution for corrosion protection in industrial applications (Chauhan et al., 2019).
Photovoltaic Applications
Moreover, this compound derivatives have been incorporated into dye-sensitized solar cells (DSSCs) as part of novel electrolyte systems. These systems have demonstrated good stability and efficiency, suggesting the potential of these compounds in improving the performance of DSSCs. The incorporation of triazole derivatives into photovoltaic applications represents a novel approach to enhancing solar cell technologies (Hilmi, Shoker, & Ghaddar, 2014).
特性
IUPAC Name |
4-methyl-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4S/c1-16-11(14-15-12(16)17)10-7-6-8-4-2-3-5-9(8)13-10/h2-7H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMUZUZVJLPJFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl 2-thiophenecarboxylate](/img/structure/B5539286.png)
![1-methyl-8-{[(4-methylbenzyl)amino]carbonyl}-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5539294.png)
![8-(2-amino-6-methoxy-4-pyrimidinyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5539301.png)
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-[(5-phenyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5539304.png)
![1-[(2-ethoxyphenyl)acetyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5539320.png)
![2-[2-(dimethylamino)ethyl]-8-[(4-methyl-1H-imidazol-5-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5539321.png)


![isopropyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5539348.png)

![4-[4-(pyridin-3-ylmethyl)-1,4-diazepan-1-yl]pyrimidine-5-carboxylic acid](/img/structure/B5539356.png)
![2-{[(4-nitrophenoxy)acetyl]amino}benzamide](/img/structure/B5539365.png)
![N-(4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-4H-1,2,4-triazol-4-amine](/img/structure/B5539376.png)
![2-chloro-N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5539382.png)